N-(4-bromo-2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimization of these conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,3-Triazoles: These compounds have a different ring structure but can exhibit similar pharmacological properties.
Thiadiazoles: These compounds lack the triazole ring but can still possess significant biological activities.
The uniqueness of N-(4-BROMO-2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and the resulting pharmacological profile .
Properties
Molecular Formula |
C18H15BrClN5OS |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H15BrClN5OS/c1-10-22-23-18-25(10)24-15(11-5-3-2-4-6-11)16(27-18)17(26)21-14-8-7-12(19)9-13(14)20/h2-9,15-16,24H,1H3,(H,21,26) |
InChI Key |
RNAGZECJLZITRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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